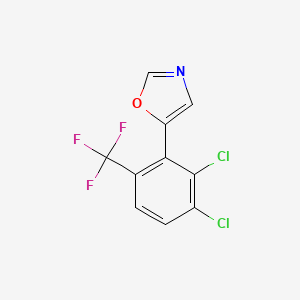

5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)8(9(6)12)7-3-16-4-17-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQZDCFEIBWQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2,3 Dichloro 6 Trifluoromethyl Phenyl Oxazole and Its Analogues

Established Synthetic Routes to the Oxazole (B20620) Scaffold

The formation of the oxazole ring is a well-documented area of heterocyclic chemistry, with numerous methods available for its construction. These can be broadly categorized into classic cyclizations, modern cross-coupling reactions, and environmentally conscious approaches.

Classic Cyclization and Condensation Reactions for Oxazole Formation

Historically significant methods provide the foundation for oxazole synthesis. These reactions typically involve the formation of the five-membered ring through the cyclization and dehydration of acyclic precursors.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or phosphorus pentachloride. pharmaguideline.comsynarchive.com The mechanism proceeds via intramolecular cyclization followed by the elimination of water to form the aromatic oxazole ring. wikipedia.orgacs.org The requisite 2-acylamino ketone precursors can be prepared through various means, including the Dakin-West reaction. wikipedia.org

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis utilizes the reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdrugfuture.com This dehydration reaction typically occurs under mild conditions and is particularly effective for preparing 2,5-disubstituted oxazoles, often with aromatic substituents. wikipedia.orgijpsonline.comcutm.ac.in

Van Leusen Oxazole Synthesis : A highly versatile and widely used method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org This [3+2] cycloaddition reaction is typically carried out under basic conditions. nih.gov The process begins with the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate cyclizes to form an oxazoline (B21484), which subsequently eliminates the tosyl group to yield the 5-substituted oxazole. wikipedia.orgorganic-chemistry.org

Bredereck Reaction : This approach synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.com

Palladium-Catalyzed Cross-Coupling Strategies for Aryl and Trifluoromethyl Substituents

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are crucial for introducing the specific aryl and trifluoromethyl groups onto a pre-existing heterocyclic core or during its assembly.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for attaching aryl groups to heterocycles like oxazole, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov Complementary methods have been developed that allow for the highly regioselective arylation of the oxazole ring at either the C-2 or C-5 position using a range of aryl halides (bromides, chlorides) and triflates. acs.orgnih.gov The choice of solvent and phosphine (B1218219) ligand is critical in directing the regioselectivity. For instance, C-5 arylation is often favored in polar solvents, whereas C-2 arylation can be achieved in nonpolar solvents with specific ligands. acs.org

Table 1: Catalyst Systems for Regioselective Direct Arylation of Oxazole

| Target Position | Catalyst/Ligand System | Arylating Agent | Solvent | Typical Yield (%) |

| C-5 | Pd(OAc)₂ / SPhos | Aryl Bromide | Polar (e.g., DMA) | 70-95 |

| C-2 | Pd(OAc)₂ / RuPhos | Aryl Bromide | Nonpolar (e.g., Toluene) | 80-98 |

| C-5 | Pd(OAc)₂ / P(c-Hex)₃ | Aryl Chloride | Polar (e.g., DMA) | 65-90 |

| C-2 | NHC-Pd(II)-Im Complex | Aryl Chloride | N/A | 75-92 acs.org |

The introduction of a trifluoromethyl group often imparts unique properties to a molecule. Palladium-catalyzed trifluoromethylation of aryl chlorides provides a mild and efficient method for this transformation, showing high tolerance for various functional groups and applicability to heterocyclic substrates.

Microwave-Assisted and Green Chemistry Approaches in Oxazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and efficient synthetic protocols. ijpsonline.com Microwave-assisted organic synthesis has proven to be a valuable technique, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorientjchem.org

The Van Leusen oxazole synthesis, for example, can be significantly accelerated using microwave irradiation. nih.govnih.gov Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov

Green chemistry also emphasizes the use of environmentally benign solvents and catalysts. kthmcollege.ac.in Water, ethanol (B145695), and ionic liquids have been explored as alternative reaction media for oxazole synthesis. ijpsonline.comkthmcollege.ac.inmdpi.com For instance, the Van Leusen reaction has been successfully performed in ionic liquids, which can often be recycled and reused multiple times without a significant loss in product yield. ijpsonline.comorganic-chemistry.org The use of reusable catalysts and solvent-free conditions further enhances the environmental credentials of these synthetic routes. kthmcollege.ac.innih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Van Leusen Synthesis of 5-Phenyl oxazole

| Parameter | Conventional Heating | Microwave Irradiation |

| Solvent | Methanol (B129727) | Isopropanol (B130326) |

| Base | K₂CO₃ | K₃PO₄ (2 equiv.) |

| Temperature | Reflux (65°C) | 65°C |

| Time | Several Hours | 8 minutes |

| Yield | Moderate | 96% nih.gov |

Targeted Synthesis of 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole

The construction of the specifically substituted target molecule, this compound, requires a synthetic plan that can efficiently assemble the oxazole ring and the highly functionalized phenyl substituent.

Design and Synthesis of Key Precursors and Intermediates

Based on the reliability and versatility of the Van Leusen reaction for creating 5-aryl oxazoles, a retrosynthetic analysis points to two key precursors: 2,3-dichloro-6-(trifluoromethyl)benzaldehyde (B61835) and tosylmethyl isocyanide (TosMIC) . nih.govmdpi.com

2,3-dichloro-6-(trifluoromethyl)benzaldehyde : This aldehyde is the source of the substituted phenyl ring at the C-5 position of the oxazole. It is a commercially available compound. appchemical.comuni.luechemi.com Its synthesis would typically start from a corresponding substituted toluene, which could be halogenated and then oxidized to the aldehyde. Alternatively, formylation of a suitable Grignard reagent derived from a halogenated precursor could be employed. google.com

Tosylmethyl isocyanide (TosMIC) : This is a widely available and stable reagent that provides the C-4 and N-3 atoms of the oxazole ring. organic-chemistry.org

The proposed forward synthesis involves a one-pot reaction between these two precursors under basic conditions to directly yield the target compound.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound via the Van Leusen approach, several reaction parameters must be optimized. Drawing from studies on analogous 5-aryloxazole syntheses, the following factors are critical: nih.gov

Base : The choice of base is crucial for the initial deprotonation of TosMIC. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various organic bases. Stronger, non-nucleophilic bases often lead to higher yields. The stoichiometry of the base can also be a deciding factor; in some microwave-assisted syntheses, using two equivalents of K₃PO₄ was found to favor oxazole formation over the oxazoline intermediate. nih.gov

Solvent : The reaction can be performed in a variety of solvents, including methanol, ethanol, isopropanol (IPA), dimethoxyethane (DME), and ionic liquids. ijpsonline.comnih.gov The choice of solvent can influence reaction rate and solubility of intermediates. Green solvents like IPA or ethanol are preferred. nih.gov

Temperature and Method : The reaction can be performed under conventional heating (reflux) or with microwave irradiation. As noted, microwave heating can drastically reduce reaction times from hours to minutes and often improves yields. nih.gov Optimization involves finding the ideal temperature and power setting to drive the reaction to completion without causing decomposition.

Table 3: Illustrative Optimization of a Model Van Leusen Reaction

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Methanol | 65 (Reflux) | 240 | 65 |

| 2 | K₃PO₄ (1.0) | IPA | 60 (MW) | 8 | 70 (as Oxazoline) |

| 3 | K₃PO₄ (2.0) | Toluene | 80 (MW) | 10 | 82 |

| 4 | K₃PO₄ (2.0) | IPA | 65 (MW) | 8 | 96 |

| 5 | DBU (1.5) | Acetonitrile (B52724) | 25 | 180 | 75 |

By systematically adjusting these conditions, a high-yielding and efficient synthesis for this compound can be developed, leveraging established and modern synthetic methodologies.

Regioselective and Stereoselective Synthesis of Oxazole Derivatives

The regioselective construction of the oxazole ring is paramount in ensuring the desired substitution pattern. For 5-substituted oxazoles such as this compound, the Van Leusen oxazole synthesis stands out as a robust and widely applicable method. wikipedia.orgnrochemistry.comsynarchive.com This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.org

The synthesis of this compound would logically proceed via the reaction of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde with TosMIC in the presence of a base, typically potassium carbonate, in a suitable solvent like methanol or aprotic polar solvents. The reaction mechanism involves the initial deprotonation of TosMIC, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the 5-substituted oxazole ring with high regioselectivity. wikipedia.org The starting aldehyde, 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, is a known chemical and its availability is a key factor for this synthetic route. appchemical.comuni.luechemi.com

While the Van Leusen synthesis is highly regioselective for producing 5-substituted oxazoles, it is not inherently stereoselective as the oxazole ring is aromatic and planar. Stereoselectivity would become a consideration if chiral centers were to be introduced in subsequent derivatization steps.

Table 1: Key Reagents for the Synthesis of this compound via Van Leusen Reaction

| Reagent | Structure | Role in Reaction |

| 2,3-dichloro-6-(trifluoromethyl)benzaldehyde |  | Aldehyde precursor providing the substituted phenyl moiety. |

| Tosylmethyl isocyanide (TosMIC) |  | Provides the C2 and N3 atoms of the oxazole ring. |

| Base (e.g., K₂CO₃) | N/A | Promotes the deprotonation of TosMIC to initiate the reaction. |

| Solvent (e.g., Methanol) | N/A | Provides the medium for the reaction. |

Chemical Modifications and Derivatization of this compound

The chemical derivatization of the parent compound can be approached by targeting either the phenyl moiety or the oxazole ring system. The reactivity of each component is significantly influenced by the electronic nature of the substituents.

The 2,3-dichloro-6-(trifluoromethyl)phenyl group is highly electron-deficient due to the presence of two strongly electron-withdrawing chlorine atoms and a trifluoromethyl group. solubilityofthings.comyoutube.compressbooks.pub This deactivation makes conventional electrophilic aromatic substitution (EAS) reactions challenging. pressbooks.pub Any potential EAS reaction, such as nitration or halogenation, would be expected to proceed under harsh conditions and would be directed to the positions meta to the existing deactivating groups (i.e., the C4 and C5 positions of the phenyl ring).

A more viable approach for the functionalization of this electron-poor aromatic ring is nucleophilic aromatic substitution (SNAr). nih.govrsc.orgyoutube.com However, this would require the presence of a suitable leaving group, which is not inherently present on the phenyl ring of the parent compound.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, offer a more versatile strategy for introducing new functional groups. estranky.skrsc.orgsci-hub.stmdpi.com These reactions would necessitate the prior introduction of a handle, such as a bromine or iodine atom, onto the phenyl ring. Given the directing effects of the existing substituents, selective halogenation at the less hindered C5 position of the phenyl ring could potentially be achieved, providing a precursor for cross-coupling.

The oxazole ring itself can undergo various chemical transformations. The reactivity of the different positions on the oxazole ring is well-established.

Electrophilic Substitution: Electrophilic attack on the oxazole ring typically occurs at the C5 position. However, the presence of the strongly electron-withdrawing 2,3-dichloro-6-(trifluoromethyl)phenyl group at this position would significantly deactivate the ring towards electrophilic substitution.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally difficult but can be achieved at the C2 position if a suitable leaving group is present. Direct C-H functionalization at the C2 position via lithiation is a known method for introducing substituents. researchgate.net Treatment of 5-aryloxazoles with a strong base like n-butyllithium can lead to deprotonation at the C2 position, creating a nucleophilic species that can react with various electrophiles.

Palladium-Catalyzed C-H Arylation: Recent advances in catalysis have enabled the direct C-H arylation of oxazoles. Palladium catalysts can facilitate the coupling of aryl halides with the C2 or C5 positions of the oxazole ring. dntb.gov.ua For the target compound, direct arylation would likely occur at the C2 position, as the C5 position is already substituted.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Target Site | Reagents and Conditions | Potential Product |

| C-H Lithiation/Electrophilic Quench | Oxazole C2 | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., CH₃I) | 2-Methyl-5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole |

| Palladium-Catalyzed C-H Arylation | Oxazole C2 | Aryl bromide, Pd catalyst, ligand, base | 2-Aryl-5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole |

| Electrophilic Aromatic Substitution | Phenyl C4/C5 | HNO₃/H₂SO₄ (harsh conditions) | 5-(2,3-dichloro-4-nitro-6-(trifluoromethyl)phenyl)oxazole |

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental or detailed research findings for the chemical compound This compound could be located in publicly available resources.

As a result, it is not possible to provide the requested in-depth article focusing on the advanced spectroscopic and structural elucidation of this specific molecule. The strict requirement to generate content solely on "this compound" and the absence of published data for its NMR, vibrational spectroscopy, high-resolution mass spectrometry, or single-crystal X-ray diffraction analysis prevents the creation of a scientifically accurate and non-speculative article as per the provided outline.

To fulfill the user's request, published experimental data for the exact compound specified would be necessary. Without such data, any attempt to generate the requested content would be hypothetical and would not adhere to the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Elucidation of 5 2,3 Dichloro 6 Trifluoromethyl Phenyl Oxazole

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

A thorough review of publicly available scientific literature and chemical databases reveals no specific information regarding the synthesis or analysis of chiral analogues of 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole. Circular Dichroism (CD) spectroscopy is an analytical technique that provides information about the stereochemistry of chiral molecules. As no chiral analogues of the specified compound have been reported, there is currently no available data on their potential CD spectroscopic properties.

The parent compound, this compound, is achiral as it does not possess a stereocenter or exhibit planar or axial chirality. Therefore, it will not produce a signal in a CD spectrum.

Future research could potentially involve the synthesis of chiral derivatives of this oxazole (B20620). This could be achieved by introducing a chiral substituent to either the phenyl or oxazole ring. Should such chiral analogues be synthesized and resolved into their respective enantiomers, CD spectroscopy would then become a crucial tool for:

Confirming the enantiomeric purity of the synthesized compounds.

Determining the absolute configuration of the stereocenters.

Studying the conformational properties of the chiral molecules in solution.

Until such research is conducted and published, a discussion on the Circular Dichroism spectroscopy of chiral analogues of this compound remains hypothetical. No experimental data can be presented or analyzed at this time.

Theoretical and Computational Investigations of 5 2,3 Dichloro 6 Trifluoromethyl Phenyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Using DFT, we can unravel the intricate details of the electronic environment of 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole.

The electronic structure of a molecule is intrinsically linked to its stability and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. irjweb.com

For this compound, the electron-withdrawing nature of the dichloro and trifluoromethyl substituents on the phenyl ring is expected to significantly lower the energy of the molecular orbitals. The HOMO is likely to be localized primarily on the oxazole (B20620) ring and the phenyl group, while the LUMO is anticipated to have significant contributions from the substituted phenyl ring, particularly the carbon atoms bearing the electron-withdrawing groups. This distribution is typical for donor-acceptor systems, where the oxazole can act as a π-electron donor and the substituted phenyl ring as a π-electron acceptor. mdpi.comnih.gov

Table 1: Predicted Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.55 |

| Electronegativity (χ) | 4.30 |

Note: These values are hypothetical and based on typical DFT calculations for similarly substituted aromatic and heterocyclic compounds.

The large predicted HOMO-LUMO gap of 5.10 eV suggests that this compound is a relatively stable molecule. irjweb.com The global reactivity descriptors, such as hardness, electronegativity, and the electrophilicity index, further quantify its reactivity. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima).

The key conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring and the oxazole ring. Due to the presence of bulky substituents (dichloro and trifluoromethyl groups) adjacent to this bond, steric hindrance is expected to play a significant role in determining the preferred conformation. nih.gov The PES scan for the dihedral angle between the two rings would likely reveal a non-planar ground state conformation to minimize steric repulsion between the substituents and the oxazole ring. The energy barrier for rotation is anticipated to be significant, potentially leading to the existence of atropisomers at room temperature. nih.gov

Table 2: Predicted Relative Energies of Key Conformations of this compound

| Dihedral Angle (Phenyl-Oxazole) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | +15.0 | Eclipsed (High Energy) |

| 45° | +5.0 | Skewed |

| 90° | 0.0 | Perpendicular (Minimum Energy) |

| 135° | +5.0 | Skewed |

Note: These values are hypothetical and represent a plausible energy profile for a sterically hindered biaryl system.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the chemical shifts of the protons and carbons on the phenyl ring will be significantly influenced by the electron-withdrawing substituents. The protons on the oxazole ring will also have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This allows for the assignment of experimental IR bands to specific vibrational modes, such as C-H, C=N, C=C stretching, and the characteristic vibrations of the C-Cl and C-F bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. The predicted absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals, often the HOMO to LUMO transition. For this compound, the π-π* transitions within the aromatic system are expected to be the most prominent.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-CF₃) | ~125-130 ppm |

| ¹H NMR | Chemical Shift (Oxazole H) | ~7.5-8.0 ppm |

| IR | Vibrational Frequency (C=N stretch) | ~1600-1650 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups and molecular structures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can be used to explore the conformational flexibility of this compound in a more realistic environment, such as in a solvent.

Reactivity Predictions and Mechanistic Insights into Chemical Transformations

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its chemical transformations. By analyzing the electronic structure and using reactivity descriptors derived from DFT, we can identify the most likely sites for chemical attack. scielo.org.mx

For this compound, the electron-rich nitrogen and oxygen atoms of the oxazole ring are predicted to be susceptible to electrophilic attack. The electron-deficient phenyl ring, on the other hand, would be prone to nucleophilic aromatic substitution, although the steric hindrance from the substituents might make this challenging.

Furthermore, computational modeling can be used to study the reaction pathways of potential chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This can provide valuable mechanistic insights into reactions such as electrophilic substitution on the oxazole ring or potential ring-opening reactions under specific conditions. researchgate.net The study of reaction mechanisms at a molecular level is crucial for understanding and controlling chemical processes. nih.gov

Molecular Interactions and Biological Target Engagement of 5 2,3 Dichloro 6 Trifluoromethyl Phenyl Oxazole

Investigation of Molecular Recognition and Binding Mechanisms (In Vitro Assays)

The molecular recognition of 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole by biological macromolecules is governed by a variety of non-covalent interactions. The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, can readily engage with enzymes and receptors. semanticscholar.orgresearchgate.net The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The trifluoromethyl (-CF3) group significantly influences molecular recognition. Due to the high electronegativity of fluorine atoms, the -CF3 group is a potent electron-withdrawing substituent, which can enhance electrostatic and multipolar interactions with biological targets. nih.gov It can also participate in hydrophobic interactions, potentially increasing both binding affinity and selectivity. nih.gov The dichlorophenyl moiety further contributes to the lipophilic character of the molecule, promoting hydrophobic interactions. Additionally, the chlorine atoms can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

Differential Scanning Fluorimetry (DSF) is an in vitro technique that could be employed to study these binding events. DSF measures the change in the thermal denaturation temperature of a target protein upon ligand binding, which can be used to estimate the dissociation constant (Kd) of the protein-ligand complex. nih.govresearchgate.net

Table 1: Potential Molecular Interactions of this compound

| Molecular Moiety | Potential Interaction Type | Interacting Partner in Biological Target |

|---|---|---|

| Oxazole Ring | Hydrogen Bonding (Acceptor) | Amino acid residues with donor groups (e.g., Ser, Thr, Asn, Gln) |

| Oxazole Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Dichlorophenyl Group | Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Val, Leu, Ile) |

| Dichlorophenyl Group | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Trifluoromethyl Group | Multipolar / Electrostatic Interactions | Polar groups, backbone carbonyls |

| Trifluoromethyl Group | Hydrophobic Interactions | Nonpolar amino acid residues |

Enzymatic Inhibition and Activation Studies in Cell-Free and Cell-Based Systems

While specific enzymatic inhibition or activation data for this compound is not available, the structural motifs suggest potential activity. Compounds containing oxazole and substituted phenyl rings have been investigated as inhibitors of various enzymes, including kinases and tubulin. nih.govacs.org

Cell-Free Assays: To determine direct enzymatic inhibition, cell-free assays would be essential. nih.gov For instance, if the target were a protein kinase, an in vitro kinase assay would measure the transfer of a phosphate (B84403) group to a substrate in the presence of the compound. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, could then be determined.

Cell-Based Assays: Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context. eurofins-viracorbiopharma.com These assays measure a cellular response downstream of the target enzyme. For example, if the compound inhibits an enzyme in a cell proliferation pathway, a cell viability assay (like an MTT or XTT assay) could be used to quantify its antiproliferative effects. Such studies on related oxazole sulfonamides have identified potent inhibitors of leukemia cell lines. nih.gov

Table 2: Illustrative Data Presentation for Enzymatic Inhibition Studies

| Assay Type | Target/Cell Line | Endpoint Measured | Result (Example) |

|---|---|---|---|

| Cell-Free Kinase Assay | Hypothetical Kinase A | IC50 | 150 nM |

| Cell-Based Proliferation Assay | Cancer Cell Line X | GI50 (50% Growth Inhibition) | 450 nM |

| Cell-Based Proliferation Assay | Cancer Cell Line Y | GI50 (50% Growth Inhibition) | 1.2 µM |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Receptor-Ligand Binding Affinity Characterization (e.g., Radioligand Binding Assays)

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor. While no such studies have been published for this compound, this technique would be critical for characterizing its interaction with any identified receptor target. Analogs containing the trifluoromethylphenyl moiety have been evaluated for their binding affinity to targets like the N-methyl-D-aspartate (NMDA) receptor, demonstrating that this chemical group is compatible with high-affinity binding. nih.govresearchgate.net

In a typical radioligand binding assay, a radiolabeled ligand with known affinity for the target receptor is competed with increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the compound's binding affinity. Saturation binding experiments can also determine the dissociation constant (Kd) and the total number of receptors (Bmax).

Cellular Pathway Modulation and Signal Transduction Investigations (In Vitro)

Following target engagement, a biologically active compound will modulate intracellular signaling pathways. Investigating these effects is key to understanding its mechanism of action. For example, diacylglycerol kinase alpha (DGKα) inhibitors, some of which are heterocyclic compounds, have been shown to modulate T-cell activation by impacting Ras/MAPK and NFκB signaling pathways. acs.orgacs.org

Standard in vitro techniques to probe these changes include:

Western Blotting: To detect changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt) downstream of the target.

Reporter Gene Assays: To measure the activation or repression of transcription factors that are regulated by the signaling pathway of interest.

Cytokine Secretion Assays: To quantify the release of signaling molecules like interleukins from immune cells, providing a functional readout of pathway modulation. acs.org

Calcium Flux Assays: To measure changes in intracellular calcium concentrations, a common second messenger in many signaling cascades.

These investigations would reveal the functional consequences of the compound's interaction with its cellular target.

Computational Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a molecule binds to the active site of a protein. ekb.egcal-tek.eu Although specific docking studies for this compound are not published, its structure allows for predictions of its potential binding interactions.

A docking simulation would place the compound into the binding site of a putative target protein and score the interaction based on factors like electrostatic complementarity and hydrophobic contacts.

The dichlorophenyl ring would likely be oriented in a hydrophobic pocket. nih.gov

The trifluoromethyl group could form multipolar interactions with backbone carbonyls of the protein, a feature known to significantly improve inhibitory activity in some classes of inhibitors. nih.gov

The oxazole ring's nitrogen and oxygen atoms could serve as key hydrogen bond acceptors. nih.gov

Molecular dynamics simulations could further refine this static picture by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the predicted binding pose.

Table 3: Predicted Interactions from a Hypothetical Molecular Docking Simulation

| Ligand Moiety | Predicted Interaction | Potential Interacting Residue (Example) | Estimated Binding Energy Contribution |

|---|---|---|---|

| Oxazole Nitrogen | Hydrogen Bond | Serine 252 (Sidechain -OH) | -2.5 kcal/mol |

| Dichlorophenyl Ring | Hydrophobic (π-Alkyl) | Valine 180, Leucine 298 | -3.0 kcal/mol |

| Trifluoromethyl Group | Multipolar Interaction | Glycine 250 (Backbone C=O) | -1.5 kcal/mol |

| Chlorine (Position 2) | Halogen Bond | Alanine 178 (Backbone C=O) | -1.0 kcal/mol |

Note: This table is a hypothetical representation of potential docking results and is for illustrative purposes only.

Identification of Specific Biological Targets and Their Functional Consequences

The specific biological target or targets for this compound have not been identified in the scientific literature. Identifying the direct molecular target is the most critical step in elucidating a compound's mechanism of action.

Based on the activities of structurally related compounds, potential target classes could include protein kinases, ion channels, or G-protein coupled receptors (GPCRs). For example, various compounds with substituted phenyl-oxazole or phenyl-triazole cores have shown activity against cancer-related kinases, NMDA receptors, and opioid receptors. nih.govnih.govresearchgate.net

Methods for target identification include:

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Computational Target Prediction: Using algorithms that compare the compound's structure to libraries of known ligands for various targets.

Phenotypic Screening followed by Mechanism Deconvolution: Identifying a cellular effect and then working backward to find the responsible target.

Once a target is validated, the functional consequences of its modulation by the compound can be studied in detail, linking the molecular interaction to a physiological or pathophysiological outcome.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Oxazole Derivatives

Systematic Structural Modifications and Their Influence on Molecular Interactions

The exploration of SAR for oxazole (B20620) derivatives involves systematically altering the structure and evaluating the resulting impact on biological activity. These modifications typically focus on the substitution patterns of the core rings, aiming to enhance interactions with biological receptors and enzymes. tandfonline.com The π-electron system of the oxazole ring, influenced by various substituents, can effectively participate in forming stable complexes with biological targets. juniperpublishers.com

The phenyl ring is a common substituent in biologically active oxazole derivatives, and its decoration with various functional groups plays a pivotal role in modulating potency and selectivity. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents are critical determinants of molecular interactions.

For instance, in a series of 1,3-oxazole sulfonamides designed as anticancer agents, compounds featuring halogenated aniline (B41778) derivatives were found to be highly active. nih.gov Specifically, analogues with 2-chloro-5-methylphenyl and 1-naphthyl groups on the sulfonamide nitrogen were potent inhibitors of leukemia cell lines, with mean GI50 values of 48.8 and 44.7 nM, respectively. nih.gov This highlights that both the electronic nature (halogen withdrawal) and steric profile (naphthyl bulk) can significantly influence activity.

In the context of the specific compound 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole , the phenyl ring is heavily substituted with electron-withdrawing groups: two chlorine atoms and a trifluoromethyl (CF3) group. The dichloro substitution pattern, combined with the potent electron-withdrawing and lipophilic CF3 group, is expected to significantly impact the compound's electronic distribution and steric profile. Such substitutions can enhance binding affinity through various mechanisms, including halogen bonding and hydrophobic interactions, while also influencing the molecule's pharmacokinetic properties. Studies on related phenyl-substituted heterocycles have shown that groups like 3,4,5-trimethoxy and 4-chloro on a phenyl ring attached to a benzimidazole (B57391) core are crucial for anticancer properties. researchgate.net

The table below illustrates how different substituents on the phenyl ring of a generic 2-phenyloxazole (B1349099) scaffold can influence biological activity, based on general findings in the literature.

| Phenyl Ring Substituent | Position(s) | Electronic Effect | General Impact on Anticancer Activity |

| Methoxy (-OCH3) | 3, 4, 5 | Electron-donating | Often enhances potency |

| Chlorine (-Cl) | 4 | Electron-withdrawing | Can improve selectivity and activity |

| Halogens/Alkyl groups | Various | Electron-withdrawing/donating | Often leads to potent and selective inhibition |

| Trifluoromethyl (-CF3) | 4 | Strongly Electron-withdrawing | Can increase metabolic stability and cell permeability |

This table is illustrative and based on general principles observed across various series of oxazole and related heterocyclic derivatives.

Substitutions on the oxazole ring itself, at positions 2, 4, and 5, are fundamental to defining the molecule's interaction with its biological target. The oxazole core acts as a scaffold, and substituents at these positions project into the binding site, forming key interactions.

For example, research on vanadium catalysts using oxazole-based ligands for ethylene (B1197577) polymerization demonstrated that steric hindrance introduced by substituents on the oxazole ring affects catalytic activity. mdpi.com A methyl group at position 5 of the 1,3-oxazole ring imposed a steric hindrance that prevented co-planarity between heterocyclic rings, resulting in a more effective catalyst. mdpi.com While this example is from catalysis, the principle of sterically driven conformational effects is directly applicable to drug-receptor interactions.

In many synthetic schemes, the substituents at positions 2, 4, and 5 are varied to build a comprehensive SAR profile. For instance, different synthetic methods allow for the creation of 2,5-diaryl, 2,4,5-trisubstituted, and 5-alkyl/alkenyl oxazoles, providing a platform to probe the binding pocket of a target enzyme or receptor systematically. researchgate.net The specific arrangement of a bulky, electronically complex group like 2,3-dichloro-6-(trifluoromethyl)phenyl at position 5, as seen in the title compound, suggests a significant role for this moiety in anchoring the molecule within its binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies are computational methods that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org These models are instrumental in modern drug design, enabling the prediction of a novel compound's potency before its synthesis, thereby guiding the design of more effective molecules. nih.govwisdomlib.org

For heterocyclic compounds like oxazole derivatives, QSAR models have been successfully developed to predict activities ranging from antifungal to anticancer. wisdomlib.orgmdpi.com These models typically use a set of calculated molecular descriptors that quantify various aspects of the chemical structure, such as:

Topological descriptors: Describe the connectivity and branching of atoms.

Electronic descriptors: Quantify the distribution of electrons (e.g., partial charges, dipole moment).

Steric descriptors: Relate to the volume and shape of the molecule.

A 3D-QSAR study on oxadiazole derivatives (structurally related to oxazoles) as antiproliferative agents identified that steric and electrostatic fields were key determinants of activity. europub.co.uk The resulting model showed a high correlation coefficient (r² = 0.8713) and good predictive power (pred_r² = 0.8109), indicating its reliability. The contour maps generated from such a study can visually guide chemists on where to add or remove steric bulk or modify electronic properties to enhance biological activity. europub.co.uk

The table below summarizes the key parameters of a representative QSAR model for antifungal benzoxazole (B165842) derivatives. wisdomlib.org

| Parameter | Value | Description |

| r² | > 0.8 | Coefficient of determination (Goodness of fit) |

| q² | > 0.6 | Cross-validated r² (Internal predictive ability) |

| pred_r² | > 0.6 | r² for the external test set (External predictive ability) |

| Significant Descriptors | X1, MSD, XMOD | Topological and connectivity indices |

This table represents typical statistical thresholds and descriptor types found in QSAR studies of oxazole-related compounds.

Ligand Efficiency, Lipophilic Efficiency, and Other Physiochemical Descriptors in Design

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to co-optimize several physicochemical properties to ensure a compound has a favorable pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). Several metrics have been developed to guide this process:

Ligand Efficiency (LE): Measures the binding energy per heavy atom. It helps in identifying small, efficient fragments that can be grown into potent leads.

Lipophilic Efficiency (LiPE): Relates potency to lipophilicity (logP). High LiPE is desirable, as it indicates a compound achieves high potency without being excessively greasy, which can lead to poor solubility and non-specific toxicity.

The development of new drugs requires a balance of these properties. nih.gov For instance, while adding lipophilic groups (like the trifluoromethylphenyl moiety) can increase potency by enhancing hydrophobic interactions, it may also increase logP, potentially leading to poor ADME properties. Therefore, tracking metrics like LiPE is essential during the optimization process. Computational tools are routinely used to predict these properties for newly designed oxazole derivatives before synthesis. researchgate.net

The following table shows hypothetical physicochemical data for a series of oxazole analogues, illustrating how these descriptors are used.

| Compound | IC50 (nM) | pIC50 | MW ( g/mol ) | cLogP | Heavy Atoms | LE | LiPE |

| Analogue A | 500 | 6.3 | 250 | 2.5 | 18 | 0.35 | 3.8 |

| Analogue B | 100 | 7.0 | 300 | 3.0 | 21 | 0.33 | 4.0 |

| Analogue C | 20 | 7.7 | 350 | 4.5 | 24 | 0.32 | 3.2 |

| Analogue D | 50 | 7.3 | 320 | 3.2 | 22 | 0.33 | 4.1 |

This is an interactive, illustrative table. Analogue B and D show a better balance of potency and lipophilicity (higher LiPE) compared to Analogue C, which has high potency but also high lipophilicity.

Rational Design Principles for Optimized Target Engagement and Selectivity

The rational design of oxazole derivatives relies on integrating the principles of SAR, QSAR, and physicochemical property modulation to create compounds with optimal potency, selectivity, and drug-like properties. nih.gov The goal is to maximize favorable interactions with the intended biological target while minimizing off-target effects.

Key principles in the rational design of oxazole-based agents include:

Scaffold-Based Design: The oxazole core is used as a central scaffold to orient substituents in three-dimensional space. The choice of substitution points (positions 2, 4, or 5) is determined by the topology of the target's binding site.

Structure-Guided Optimization: When the 3D structure of the target protein is known, molecular docking studies can be used to predict the binding mode of designed compounds. This allows for the precise placement of functional groups to form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can be used to fine-tune activity and improve metabolic stability or other pharmacokinetic parameters. For example, a phenyl ring might be replaced with a different heteroaromatic ring.

Multi-parameter Optimization: Design efforts focus on simultaneously improving multiple parameters, including potency, selectivity, solubility, metabolic stability, and cell permeability. This often involves a trade-off, where, for example, a modification that increases potency might decrease solubility. Computational ADME predictions and efficiency metrics like LE and LiPE are critical for navigating these trade-offs. researchgate.net

By applying these principles, researchers have successfully developed novel 1,3-oxazole sulfonamides that act as tubulin polymerization inhibitors with potent and selective activity against leukemia cell lines. nih.gov This iterative process of design, synthesis, and testing, informed by a deep understanding of SAR and SPR, is fundamental to advancing oxazole derivatives as potential therapeutic agents. aaup.edu

Advanced Analytical Methodologies for 5 2,3 Dichloro 6 Trifluoromethyl Phenyl Oxazole in Research Contexts

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and purity assessment of "5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of this compound due to its polarity. A C18 or C8 column is typically effective for separating such aromatic compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. UV detection is commonly used, with the detection wavelength set at the compound's maximum absorbance.

A hypothetical HPLC method for the analysis of "this compound" could involve a C18 column with a gradient elution starting from a higher percentage of water and gradually increasing the proportion of acetonitrile. This would ensure the elution of any more polar impurities first, followed by the target compound.

Interactive Data Table: Hypothetical HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC): For volatile and thermally stable compounds like "this compound," GC coupled with a mass spectrometer (GC-MS) offers excellent separation and identification capabilities. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable. The high electron affinity of the trifluoromethyl and dichloro groups makes the compound amenable to sensitive detection by an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. Derivatization is generally not required for this compound due to its inherent volatility. nih.gov

Interactive Data Table: Hypothetical GC-MS Parameters

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Spectrophotometric and Fluorimetric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of "this compound" in solution, provided that no interfering substances absorb at the same wavelength. The presence of the substituted phenyl and oxazole (B20620) rings gives rise to characteristic UV absorption bands. The absorption maximum (λmax) for phenyl-oxazole derivatives typically falls in the range of 250-350 nm. For instance, studies on 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles have shown absorption maxima in this region. researchgate.net The exact λmax for the target compound would be influenced by the specific substitution pattern on the phenyl ring.

A simple quantification method can be developed by preparing a series of standard solutions of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and measuring their absorbance at the determined λmax. A calibration curve of absorbance versus concentration can then be constructed to determine the concentration of the compound in unknown samples.

While the inherent fluorescence of "this compound" has not been extensively reported, some oxazole derivatives are known to be fluorescent. rsc.org If the compound exhibits native fluorescence, fluorimetric methods could offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. This would involve determining the optimal excitation and emission wavelengths and developing a calibration curve based on fluorescence intensity.

Electrochemical Methods for Detection and Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." The presence of reducible groups, namely the dichloro and trifluoromethyl substituents on the aromatic ring, suggests that the compound is electrochemically active.

Cyclic voltammetry studies on aromatic trifluoromethyl compounds have shown that the one-electron reduction potential can range from -0.94 V to -1.82 V versus a standard calomel (B162337) electrode (SCE), depending on the specific molecular structure and experimental conditions. researchgate.net The reduction of the C-Cl bonds is also expected to occur at negative potentials. The electrochemical behavior can provide valuable information about the compound's electronic structure and its potential for undergoing redox reactions.

For analytical purposes, differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed for the sensitive quantification of the compound. These techniques offer lower detection limits compared to CV. The analysis would typically be carried out in an organic solvent containing a supporting electrolyte, using a three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

Development of Robust and Sensitive Analytical Protocols for Complex Research Matrices

Analyzing "this compound" in complex research matrices, such as environmental samples (soil, water) or biological fluids, requires the development of robust and sensitive analytical protocols. These protocols typically involve sample preparation, analyte extraction, and instrumental analysis.

Sample Preparation and Extraction: The goal of sample preparation is to isolate the target analyte from the matrix and remove interfering components. For water samples, solid-phase extraction (SPE) is a common and effective technique. raykolgroup.comrsc.org A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) can be used to retain the compound from the aqueous sample, followed by elution with an organic solvent. For soil or tissue samples, solvent extraction, such as pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE), with a suitable organic solvent (e.g., acetonitrile, acetone, or a mixture thereof) is typically employed. alsenvironmental.co.uk

Clean-up: Following extraction, a clean-up step may be necessary to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using techniques like solid-phase extraction or dispersive solid-phase extraction (dSPE) with sorbents that target specific interferences.

Instrumental Analysis and Validation: The final extract is then analyzed using a sensitive and selective technique, most commonly LC-MS/MS or GC-MS. Method validation is a critical step to ensure the reliability of the results. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through spike-recovery experiments.

Precision: Evaluating the repeatability and reproducibility of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Matrix Effects: Investigating the influence of co-eluting matrix components on the analyte signal.

Robustness: Assessing the method's performance under small, deliberate variations in analytical parameters.

By carefully developing and validating the entire analytical protocol, it is possible to achieve the sensitive and accurate determination of "this compound" in even the most challenging research matrices.

Future Research Directions and Advanced Applications of Oxazole Compounds in Chemical Biology

Development of Novel Synthetic Strategies for Complex Oxazole (B20620) Architectures

While classical methods for oxazole synthesis are well-established, the demand for structurally diverse and complex derivatives necessitates the development of novel synthetic strategies. Future research will likely focus on:

C-H Activation/Functionalization: Direct functionalization of the oxazole core would provide more efficient routes to novel analogues, avoiding lengthy de novo syntheses.

Photoredox Catalysis: Light-mediated reactions offer mild and selective methods for constructing and modifying the oxazole ring.

Flow Chemistry: Continuous flow synthesis can enable safer, more scalable, and efficient production of oxazole derivatives.

For a compound like 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole, developing regioselective methods to further functionalize the oxazole or the phenyl ring would be a key area of investigation.

Integration of Artificial Intelligence and Machine Learning in Oxazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. In the context of oxazole design, these technologies can be applied to:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel oxazole derivatives.

De Novo Design: Generative models can design new oxazole-based molecules with desired properties, exploring a vast chemical space that is inaccessible to traditional methods.

Synthesis Planning: Retrosynthesis algorithms can propose efficient synthetic routes for complex oxazole targets.

These computational tools could be instrumental in prioritizing synthetic efforts and identifying the most promising applications for uncharacterized compounds like this compound.

Application of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study biological systems. To establish this compound as a chemical probe, a systematic investigation would be required. This would involve screening the compound against a wide range of biological targets, such as enzymes and receptors, to identify any specific interactions. Should a potent and selective interaction be discovered, the compound could be used to:

Elucidate Target Function: By modulating the activity of a specific protein, the probe can help to understand its role in cellular pathways.

Validate Drug Targets: A selective probe can provide evidence that targeting a particular protein has a therapeutic effect.

The unique substitution pattern of the dichlorotrifluoromethylphenyl group could confer specific binding properties, making this an important avenue for future research.

Exploration of its Role in Mechanistic Chemical Biology Studies

If this compound is found to have a specific biological activity, the next step would be to elucidate its mechanism of action. This would involve a variety of experimental approaches, including:

Target Identification: Techniques such as affinity chromatography, activity-based protein profiling, and genetic screens could be used to identify the direct cellular target(s) of the compound.

Biochemical and Biophysical Assays: In vitro assays would be used to characterize the interaction between the compound and its target protein(s) in detail.

Cell-Based Assays: Cellular experiments would be crucial to confirm the on-target effects and understand the downstream consequences of target modulation.

These studies would provide a detailed understanding of how the compound exerts its biological effects at a molecular level.

Emerging Cross-Disciplinary Research Areas for Oxazole Derivatives

The versatility of the oxazole scaffold lends itself to a variety of emerging research areas beyond traditional medicinal chemistry. These include:

Materials Science: Oxazole-containing polymers and dyes are being explored for applications in organic electronics and imaging.

Agrochemicals: The phenylpyrazole class of insecticides, which share structural similarities with the phenyl-heterocycle motif, highlights the potential for oxazole derivatives in crop protection.

Chemical Diagnostics: Fluorescently tagged oxazole derivatives could be developed as sensors for detecting specific biomolecules or ions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole?

Methodological Answer:

A robust synthetic route involves Pd-catalyzed cross-coupling reactions under inert conditions. For example:

- Step 1: React a halogenated precursor (e.g., 4-bromophenyltetrazole derivatives) with a trifluoromethyl-substituted aryl halide in dry THF/Et3N (1:1) using Pd(PPh3)2Cl2 (0.26 mmol) and CuI (0.13 mmol) as catalysts .

- Step 2: Reflux the mixture for 48 hours, followed by vacuum filtration and recrystallization from ethanol.

- Alternative Route: Use acid-catalyzed cyclization with substituted acetophenones in ethanol/HCl (1–2 drops) under reflux (1 hour), yielding oxazole derivatives after cooling and recrystallization .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Employ a combination of spectroscopic and computational techniques :

- Nuclear Magnetic Resonance (NMR): Assign peaks using <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substituent positions and electronic environments .

- Mass Spectrometry (MS): Compare molecular ion peaks (e.g., [M+H]<sup>+</sup>) with theoretical values (e.g., molecular weight ≈ 300–350 g/mol for similar oxazoles) .

- NIST Chemistry WebBook: Validate spectral data (e.g., IR, UV-Vis) against standardized references for trifluoromethyl- and chloro-substituted aromatics .

Basic: What experimental conditions ensure stability during storage and handling?

Methodological Answer:

- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For chloro-trifluoromethyl aromatics, decomposition typically occurs above 200°C under inert atmospheres .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as trifluoromethyl groups may undergo radical reactions under UV exposure.

- Moisture Control: Use desiccants (e.g., CaCl2 tubes) during synthesis to avoid hydrolysis of the oxazole ring .

Advanced: How can mechanistic studies elucidate the role of substituents in reactivity?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–Cl bond cleavage) .

- Electron-Deficient Aryl Systems: Use Hammett plots to correlate substituent electronic effects (σpara for Cl and CF3) with reaction rates in nucleophilic aromatic substitutions .

- In Situ Monitoring: Employ HPLC or <sup>19</sup>F NMR to track intermediate formation during cross-coupling reactions .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways to identify optimal solvents for Pd-catalyzed syntheses .

- Non-Covalent Interaction (NCI) Analysis: Map steric clashes between the trifluoromethyl group and catalyst ligands to refine ligand design .

Advanced: How should researchers resolve contradictions in reported spectroscopic data?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts across multiple solvents (e.g., CDCl3 vs. DMSO-d6) to distinguish solvent-induced shifts from structural anomalies .

- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., ortho vs. para Cl/CF3) by determining the crystal structure .

- Database Consistency: Cross-reference with the NIST WebBook to ensure alignment with validated datasets for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.